molecular formula C9H9FN2O2 B15061296 N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide

N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide

Cat. No.: B15061296
M. Wt: 196.18 g/mol
InChI Key: YCKUALHNSOMJPK-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is an organic compound characterized by the presence of a fluoro-substituted phenyl ring, a hydroxyimino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide typically involves the following steps:

    Nitration: The starting material, 4-fluoro-2-methylphenylamine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oximation: The resulting amine is reacted with an appropriate oxime reagent, such as hydroxylamine hydrochloride, to form the hydroxyimino group.

    Acetylation: Finally, the hydroxyimino intermediate is acetylated using acetic anhydride to yield N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives, especially at the hydroxyimino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with metal ions.

    Industrial Applications: The compound is explored for its use as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, particularly those involved in oxidative stress pathways, by forming stable complexes with metal ions.

    Pathways Involved: It can modulate the activity of enzymes such as nitric oxide synthase, leading to altered levels of nitric oxide and other reactive oxygen species.

Comparison with Similar Compounds

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide can be compared with other similar compounds:

    Similar Compounds: N-(4-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide, N-(4-bromo-2-methylphenyl)-2-(N-hydroxyimino)acetamide, and N-(4-methyl-2-methylphenyl)-2-(N-hydroxyimino)acetamide.

    Uniqueness: The presence of the fluoro group in N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKUALHNSOMJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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